molecular formula C7H5BiO3+2 B098348 Salicylic acid, bismuth(3+) salt CAS No. 15414-77-4

Salicylic acid, bismuth(3+) salt

Cat. No.: B098348
CAS No.: 15414-77-4
M. Wt: 346.09 g/mol
InChI Key: ATYLKIGDUJYDNL-UHFFFAOYSA-M
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Description

Salicylic acid, bismuth(3+) salt, also known as bismuth subsalicylate, is a compound formed by the combination of salicylic acid and bismuth. This compound is widely recognized for its medicinal properties, particularly in treating gastrointestinal disorders. It exhibits anti-inflammatory, antacid, and mild antibiotic properties, making it a common ingredient in over-the-counter medications like Pepto-Bismol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bismuth subsalicylate typically involves the reaction of bismuth nitrate with salicylic acid in an aqueous medium. The reaction conditions often include maintaining a specific pH and temperature to ensure the formation of the desired product. Mechanochemical synthesis methods have also been explored, which involve grinding the reactants together in the presence of a small amount of solvent .

Industrial Production Methods

Industrial production of bismuth subsalicylate generally follows similar principles but on a larger scale. The process involves dissolving bismuth nitrate in water, followed by the addition of salicylic acid. The mixture is then heated and stirred to promote the reaction. The resulting product is filtered, washed, and dried to obtain pure bismuth subsalicylate .

Chemical Reactions Analysis

Types of Reactions

Bismuth subsalicylate undergoes various chemical reactions, including hydrolysis, complexation, and redox reactions. It can hydrolyze in the presence of water to form bismuth oxychloride and salicylic acid .

Common Reagents and Conditions

Common reagents used in reactions involving bismuth subsalicylate include acids, bases, and oxidizing agents. The reaction conditions typically involve aqueous solutions and controlled temperatures to ensure the stability of the compound .

Major Products Formed

The major products formed from the hydrolysis of bismuth subsalicylate are bismuth oxychloride and salicylic acid. These products retain some of the medicinal properties of the parent compound .

Scientific Research Applications

Chemistry

In chemistry, bismuth subsalicylate is used as a reagent in various organic synthesis reactions. Its unique properties make it suitable for catalyzing certain reactions and forming complexes with other compounds .

Biology

In biological research, bismuth subsalicylate is studied for its antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including Helicobacter pylori, which is associated with peptic ulcers .

Medicine

Medically, bismuth subsalicylate is widely used to treat gastrointestinal disorders such as diarrhea, indigestion, and nausea. It is also a component of combination therapies for eradicating Helicobacter pylori infections .

Industry

In the industrial sector, bismuth subsalicylate is used in the production of pharmaceuticals and as an additive in certain cosmetic products due to its anti-inflammatory properties .

Comparison with Similar Compounds

Properties

IUPAC Name

bismuth;2-carboxyphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.Bi/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+3/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYLKIGDUJYDNL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BiO3+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15414-77-4
Record name Salicylic acid, bismuth(3+) salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015414774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicylic acid, bismuth(3+) salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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